

# The Unseen Standard: How CCQM Elevates Traceability in Laboratory Medicine

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A Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of laboratory medicine, where clinical decisions and drug development milestones rely on the precision of measurements, the concept of traceability is paramount. It is the invisible thread that connects a patient's test result in a local clinic to a globally recognized standard, ensuring that a measurement of "X" in one part of the world is equivalent to a measurement of "X" anywhere else. At the heart of establishing this global equivalence is the Consultative Committee for Amount of Substance – Metrology in Chemistry and Biology (CCQM), a cornerstone of the International Bureau of Weights and Measures (BIPM). This technical guide delves into the profound impact of the CCQM on establishing and maintaining traceability in laboratory medicine, providing researchers, scientists, and drug development professionals with a comprehensive understanding of the core principles, key experimental data, and the methodologies that underpin this critical aspect of modern healthcare.

# The Foundation of Comparability: The Role of CCQM

Established to ensure the global comparability of measurement results in chemistry and biology, the CCQM, in collaboration with the Joint Committee for Traceability in Laboratory Medicine (JCTLM), provides the essential framework for traceability. This is achieved through the development and designation of higher-order reference materials and reference measurement procedures. These serve as the pinnacle of the calibration hierarchy, allowing for



the dissemination of accuracy from the highest metrological level down to the routine clinical laboratory.

The work of the CCQM is realized through a series of rigorous international comparisons, known as key comparisons and pilot studies. These inter-laboratory studies assess the competence of National Metrology Institutes (NMIs) and Designated Institutes (DIs) in assigning values to reference materials and executing reference measurement procedures. The outcomes of these comparisons provide a tangible demonstration of the global equivalence of measurement capabilities.

# Quantitative Insights: Data from CCQM Key Comparisons

The following tables summarize the results from several key CCQM comparisons relevant to laboratory medicine, showcasing the high degree of agreement achieved among participating National Metrology Institutes. This data underscores the effectiveness of the CCQM framework in establishing a global network of comparable measurements.

Table 1: Results of CCQM-K9 Key Comparison for pH of Phosphate Buffer

Participating NMI/DI	Reported pH Value (at 25 °C)	Standard Uncertainty
NMI A	6.865	0.002
NMI B	6.864	0.003
NMI C	6.866	0.002
NMI D	6.865	0.002
NMI E	6.867	0.003
KCRV	6.865	0.001

KCRV: Key Comparison Reference Value



Table 2: Results of CCQM-K120 Key Comparison for Carbon Dioxide in Air (Nominal 380 µmol/mol)

Participating NMI/DI	Reported Mole Fraction (µmol/mol)	Standard Uncertainty
NMI F	379.95	0.04
NMI G	379.98	0.05
NMI H	379.93	0.04
NMI I	379.96	0.03
NMI J	379.97	0.05
KCRV	379.96	0.02

KCRV: Key Comparison Reference Value

Table 3: Results of CCQM-K86 Key Comparison for GMO Quantification (Maize DNA)

Participating NMI/DI	Reported Mass Fraction (%)	Standard Uncertainty
NMI K	1.002	0.015
NMI L	0.998	0.020
NMI M	1.005	0.018
NMI N	0.995	0.022
NMI O	1.000	0.017
KCRV	1.000	0.008

KCRV: Key Comparison Reference Value

Table 4: Results of CCQM-P199 Pilot Study for HIV-1 RNA Copy Number Quantification (Study Material 1)

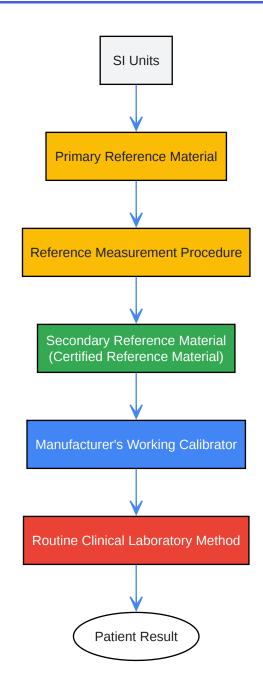


Participating NMI/DI	Reported Copy Number Concentration (copies/µL)	Standard Uncertainty
NMI P	820	45
NMI Q	795	50
NMI R	850	60
NMI S	810	40
NMI T	835	55
Reference Value	822	25

### The Calibration Hierarchy: A Visual Representation

The establishment of traceability relies on an unbroken chain of calibrations, known as the calibration hierarchy. This hierarchy links the value of a calibrator used in a routine clinical laboratory back to the highest-order reference materials and methods.





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The Calibration Hierarchy in Laboratory Medicine.

## Core Methodologies: Detailed Experimental Protocols

The accuracy and reliability of the traceability chain are underpinned by meticulously validated reference measurement procedures. These methods, often employing techniques like isotope dilution-mass spectrometry (ID-MS), provide the highest level of analytical certainty.



### Reference Measurement Procedure for Serum Creatinine by Isotope Dilution-Gas Chromatography/Mass Spectrometry (ID-GC/MS)

This procedure describes a reference method for the accurate determination of creatinine in human serum.

- 1. Principle: A known amount of isotopically labeled creatinine (e.g., <sup>13</sup>C<sub>2</sub>, <sup>15</sup>N-creatinine) is added as an internal standard to a serum sample. After equilibration, the creatinine is chemically derivatized to a volatile form suitable for gas chromatography. The ratio of the abundance of the unlabeled (endogenous) creatinine derivative to the labeled internal standard is measured by mass spectrometry. This ratio is then used to calculate the concentration of creatinine in the sample, traceable to a primary reference material.
- 2. Materials and Reagents:
- · Certified Reference Material (CRM) for creatinine
- Isotopically labeled creatinine internal standard
- Ammonia solution
- Acetonitrile
- Derivatizing agent (e.g., N-methyl-N-(trimethylsilyl)trifluoroacetamide MSTFA)
- · High-purity water
- 3. Sample Preparation:
- Accurately weigh a serum sample into a glass tube.
- Add a precise amount of the isotopically labeled creatinine internal standard solution.
- Vortex the mixture and allow it to equilibrate for at least 30 minutes at room temperature.
- Add ammonia solution to adjust the pH and precipitate proteins.



- Centrifuge the sample to pellet the precipitated proteins.
- Transfer the supernatant to a clean tube.
- Evaporate the supernatant to dryness under a stream of nitrogen.
- 4. Derivatization:
- Add the derivatizing agent (MSTFA) to the dried extract.
- Seal the tube and heat at 60°C for 30 minutes to complete the derivatization reaction.
- 5. GC/MS Analysis:
- Inject an aliquot of the derivatized sample into the GC/MS system.
- Use a suitable capillary column for the separation of the creatinine derivative.
- Operate the mass spectrometer in selected ion monitoring (SIM) mode to monitor characteristic ions of the unlabeled and labeled creatinine derivatives.
- 6. Quantification:
- Determine the peak area ratio of the selected ions for the unlabeled and labeled creatinine derivatives.
- Prepare a calibration curve by analyzing a series of calibration solutions containing known amounts of the creatinine CRM and the internal standard.
- Calculate the concentration of creatinine in the serum sample using the peak area ratio and the calibration curve.

## IFCC Reference Measurement Procedure for Hemoglobin A1c (HbA1c)

This procedure outlines the reference method for the determination of HbA1c, a critical marker for the long-term management of diabetes.



- 1. Principle: The method is based on the cleavage of the hemoglobin molecule into peptides by the enzyme endoproteinase Glu-C. The resulting glycated and non-glycated N-terminal hexapeptides of the  $\beta$ -chain are then separated and quantified by a high-performance liquid chromatography (HPLC) system coupled with a mass spectrometer (MS) or a UV detector. The HbA1c concentration is expressed as the ratio of the glycated hexapeptide to the sum of the glycated and non-glycated hexapeptides.
- 2. Materials and Reagents:
- Certified Reference Materials for HbA1c and Hemoglobin A0 (HbA0)
- Endoproteinase Glu-C
- Denaturing reagent (e.g., urea)
- Reducing agent (e.g., dithiothreitol)
- Alkylation reagent (e.g., iodoacetamide)
- HPLC mobile phases
- · High-purity water
- 3. Sample Preparation (Hemolysate Preparation):
- Lyse washed red blood cells with a suitable lysis reagent to release hemoglobin.
- Determine the total hemoglobin concentration of the hemolysate.
- 4. Enzymatic Digestion:
- Denature a known amount of hemolysate with the denaturing reagent.
- Reduce the disulfide bonds with the reducing agent.
- Alkylate the free sulfhydryl groups with the alkylation reagent.

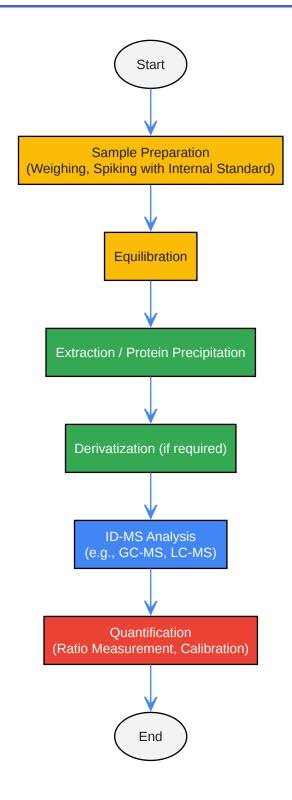


- Add endoproteinase Glu-C to the mixture and incubate to cleave the hemoglobin into peptides.
- Stop the enzymatic reaction by adding a suitable reagent (e.g., formic acid).
- 5. HPLC-MS/UV Analysis:
- Inject the peptide mixture into the HPLC system.
- Separate the glycated and non-glycated N-terminal β-chain hexapeptides using a reversephase HPLC column.
- Detect and quantify the peptides using either a mass spectrometer or a UV detector at a specific wavelength.
- 6. Quantification:
- Determine the peak areas of the glycated and non-glycated hexapeptides.
- Calculate the ratio of the glycated hexapeptide peak area to the sum of the glycated and non-glycated hexapeptide peak areas.
- Use calibration materials prepared from mixtures of purified HbA1c and HbA0 CRMs to establish a calibration curve and ensure traceability.

### **Experimental Workflow Visualization**

The following diagram illustrates the typical workflow for a reference measurement procedure using isotope dilution-mass spectrometry.





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Workflow for an ID-MS Reference Measurement Procedure.

### **Conclusion: A Commitment to Global Health**



The work of the CCQM is fundamental to achieving global comparability and reliability of measurement results in laboratory medicine. By providing a robust framework for traceability through the development of higher-order reference materials and methods, and by verifying the competence of national metrology institutes through rigorous international comparisons, the CCQM plays a pivotal role in ensuring the accuracy of clinical diagnoses, the efficacy of therapeutic monitoring, and the integrity of data in drug development. For researchers, scientists, and drug development professionals, a thorough understanding of the principles and practices of metrological traceability, as championed by the CCQM, is not merely a technical requirement but a commitment to the advancement of global health.

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